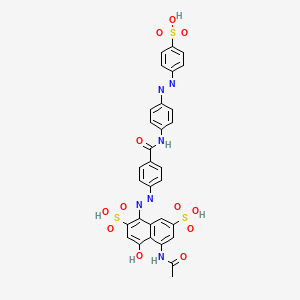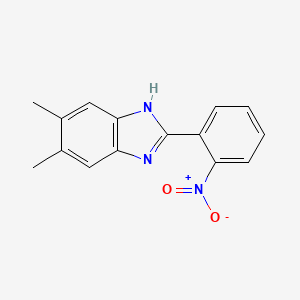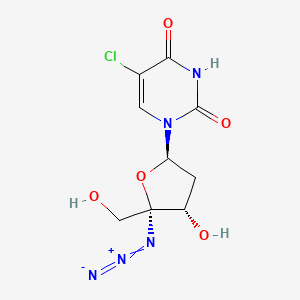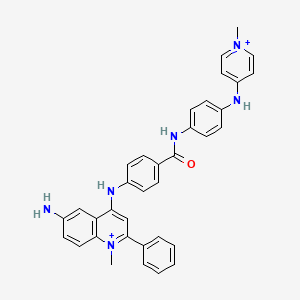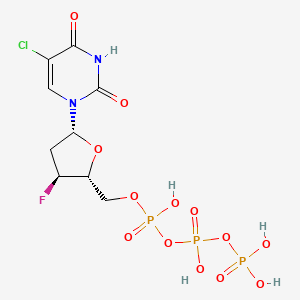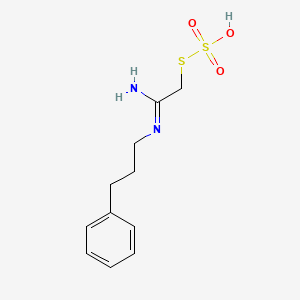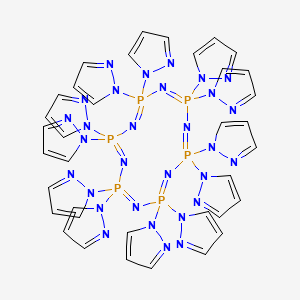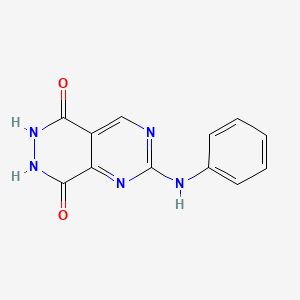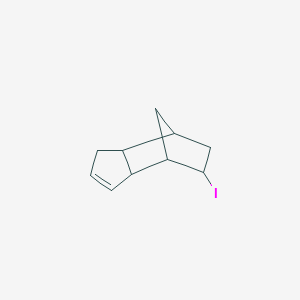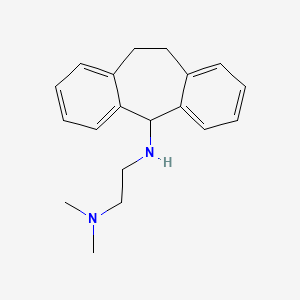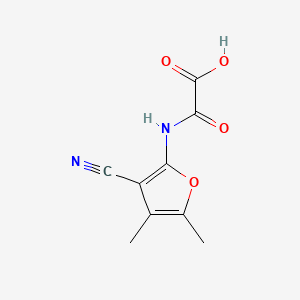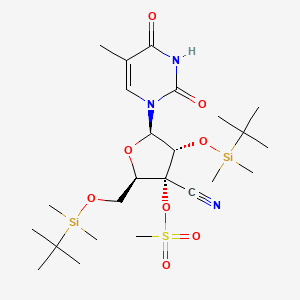
9-(2-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)adenine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)adenine is a synthetic nucleoside analog It is structurally similar to natural nucleosides but contains an azido group at the 2-position and lacks hydroxyl groups at the 2 and 3 positions of the pentofuranosyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)adenine typically involves the following steps:
Starting Material: The synthesis begins with a suitable sugar derivative, such as a protected pentofuranosyl sugar.
Azidation: The 2-position of the sugar is azidated using reagents like sodium azide in the presence of a suitable solvent.
Deoxygenation: The hydroxyl groups at the 2 and 3 positions are removed through reduction reactions, often using reagents like tributyltin hydride.
Coupling: The modified sugar is then coupled with adenine or a protected adenine derivative under acidic or basic conditions to form the final nucleoside analog.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Scaling Up: Using larger reaction vessels and optimizing reaction conditions for bulk production.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
化学反応の分析
Types of Reactions
9-(2-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)adenine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions.
Tributyltin Hydride: Used for deoxygenation reactions.
Palladium Catalyst: Used for reduction reactions.
Copper(I) Catalysts: Used for cycloaddition reactions.
Major Products
Aminated Derivatives: Formed through reduction of the azido group.
Triazole Derivatives: Formed through cycloaddition reactions.
科学的研究の応用
9-(2-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)adenine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antiviral and anticancer properties.
Molecular Biology: Used as a tool in nucleic acid research, particularly in the study of DNA and RNA synthesis and function.
Chemical Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
作用機序
The mechanism of action of 9-(2-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)adenine involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function, leading to inhibition of viral replication or induction of apoptosis in cancer cells. The azido group can also participate in bioorthogonal reactions, allowing for specific labeling and tracking of biomolecules.
類似化合物との比較
Similar Compounds
9-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)adenine: Similar structure but with a fluorine atom instead of an azido group.
2-Amino-9-(3’-azido-2’,3’-dideoxy-beta-D-erythro-pentofuranosyl)-6-methoxy-9H-purine: Another nucleoside analog with an azido group.
Uniqueness
9-(2-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)adenine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the azido group allows for unique reactivity in bioorthogonal chemistry, making it a valuable tool in chemical biology and medicinal chemistry research.
特性
CAS番号 |
110142-99-9 |
|---|---|
分子式 |
C10H12N8O2 |
分子量 |
276.26 g/mol |
IUPAC名 |
[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-azidooxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12N8O2/c11-8-7-9(14-3-13-8)18(4-15-7)10-6(16-17-12)1-5(2-19)20-10/h3-6,10,19H,1-2H2,(H2,11,13,14)/t5-,6+,10+/m0/s1 |
InChIキー |
JVPFDOXMGPHRJG-BAJZRUMYSA-N |
異性体SMILES |
C1[C@H](O[C@H]([C@@H]1N=[N+]=[N-])N2C=NC3=C(N=CN=C32)N)CO |
正規SMILES |
C1C(OC(C1N=[N+]=[N-])N2C=NC3=C(N=CN=C32)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-2-[4-(4-phenyl-1-piperazinyl)butyl]-9-methyl-](/img/structure/B12797978.png)
